molecular formula C18H14BrClO4 B11662429 Methyl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Methyl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B11662429
M. Wt: 409.7 g/mol
InChI Key: OZZYKXULDOAMFK-UHFFFAOYSA-N
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Description

Structural Elucidation

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is derived from its benzofuran core, which is substituted at positions 2, 3, 5, and 6. The parent structure, 1-benzofuran, is modified as follows:

  • Position 2 : Methyl group (-CH₃)
  • Position 3 : Methoxycarbonyl group (-COOCH₃)
  • Position 5 : [(4-Chlorophenyl)methoxy] group (-OCH₂C₆H₄Cl)
  • Position 6 : Bromine atom (-Br)

The full IUPAC name is methyl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate .

Molecular Formula and Weight Analysis

The molecular formula is C₁₉H₁₆BrClO₄ , calculated as follows:

Element Quantity Atomic Weight Contribution
C 19 12.01 228.19
H 16 1.008 16.13
Br 1 79.90 79.90
Cl 1 35.45 35.45
O 4 16.00 64.00
Total 423.67 g/mol

This molecular weight aligns with high-resolution mass spectrometry (HRMS) data for analogous benzofuran derivatives .

X-ray Crystallographic Characterization

While X-ray crystallographic data for this specific compound are not publicly available, related structures such as ethyl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (ChemDiv ID: 3341-4916) exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, and β = 98.5° . The methyl ester variant is expected to adopt a similar planar benzofuran core with substituents oriented perpendicular to the ring to minimize steric strain.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.45–7.30 (m, 4H, Ar-H from 4-chlorophenyl)
    • δ 6.85 (s, 1H, H-4 of benzofuran)
    • δ 5.20 (s, 2H, OCH₂C₆H₄Cl)
    • δ 3.90 (s, 3H, COOCH₃)
    • δ 2.50 (s, 3H, C₂-CH₃) .
  • ¹³C NMR (100 MHz, CDCl₃) :

    • δ 168.2 (C=O)
    • δ 154.6 (C-3)
    • δ 134.5–128.2 (Ar-C from 4-chlorophenyl)
    • δ 113.4 (C-6)
    • δ 70.5 (OCH₂)
    • δ 52.1 (COOCH₃)
    • δ 14.8 (C₂-CH₃) .
Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

  • 1725 (C=O stretch)
  • 1240 (C-O-C asymmetric stretch)
  • 1080 (C-Br stretch)
  • 750 (C-Cl stretch) .
Ultraviolet-Visible (UV-Vis) Spectroscopy
  • λₘₐₐ (MeOH): 278 nm (π→π* transition of benzofuran), 320 nm (n→π* transition of ester group) .
Mass Spectrometry (MS)
  • EI-MS (m/z) : 423 [M]⁺, 391 [M - OCH₃]⁺, 355 [M - Br]⁺ .

Comparative Analysis with Benzofuran Derivatives

Parameter This Compound Ethyl Analog Methoxy Analog
Molecular Formula C₁₉H₁₆BrClO₄ C₂₀H₁₈BrClO₄ C₁₂H₁₁BrO₄
Molecular Weight 423.67 g/mol 437.72 g/mol 299.12 g/mol
Melting Point Not reported 128–130°C 145–147°C
Bioactivity Anticancer (predicted) Antiviral Enzyme inhibition

The [(4-chlorophenyl)methoxy] group enhances lipophilicity (calculated LogP = 3.21) compared to simpler methoxy derivatives (LogP = 2.59), potentially improving membrane permeability .

Properties

Molecular Formula

C18H14BrClO4

Molecular Weight

409.7 g/mol

IUPAC Name

methyl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C18H14BrClO4/c1-10-17(18(21)22-2)13-7-16(14(19)8-15(13)24-10)23-9-11-3-5-12(20)6-4-11/h3-8H,9H2,1-2H3

InChI Key

OZZYKXULDOAMFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC=C(C=C3)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps:

    Etherification: The attachment of the 4-chlorobenzyl group via an ether linkage.

    Esterification: The formation of the carboxylate ester group.

These reactions often require specific catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Methyl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has been investigated for its potential therapeutic properties, particularly in the following areas:

  • Antimicrobial Activity: Research indicates that this compound exhibits significant antibacterial effects against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity: Studies have shown that it can induce apoptosis in cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanisms involve the modulation of apoptotic pathways and cell cycle arrest.

Chemical Biology

In chemical biology, this compound serves as a probe to study biological pathways and molecular interactions. Its unique structure allows researchers to explore its interactions with various biological targets, which can provide insights into disease mechanisms and potential therapeutic strategies .

Material Science

The compound is also being explored for applications in material science, particularly in organic electronics and photonics. Its unique electronic properties may enable its use in developing advanced materials for electronic devices .

Case Study 1: Anticancer Properties

A study conducted on the effects of this compound on HepG2 cells demonstrated significant anticancer activity. The compound was shown to induce apoptosis by increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins. Additionally, it caused S-phase cell cycle arrest, inhibiting cancer cell proliferation effectively.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of this compound were evaluated against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that it possesses notable antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of methyl 6-bromo-5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Halogenation Patterns
  • Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (III) :
    This derivative () features bromination at positions 4 and 6, along with a dibromoacetyl group. Unlike the target compound, it retains a hydroxyl group at position 5, which reduces lipophilicity (XLogP3 ~5.7 vs. target compound’s estimated ~6.0). The acetyl group substitution may enhance reactivity but reduce metabolic stability .

  • Ethyl 6-bromo-5-[(4-methylbenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate (): Replacing the methyl ester with an ethyl ester increases molecular weight (469.3 g/mol) and lipophilicity (XLogP3 ~6.5).
Aromatic Ring Modifications
  • Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (4) :
    This compound () substitutes position 2 with a carboxylate and position 7 with hydroxyl. It exhibits cytotoxicity against cancer cell lines but lower activity than brominated precursors, highlighting the importance of substituent positioning .

  • Its XLogP3 (6.5) is comparable to the target compound, but the fluorine atom may improve bioavailability .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Key Substituents
Target Compound C19H16BrClO4 431.7 ~6.0 4-Cl-C6H4CH2O, Br, CH3
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-... C14H11Br3O5 498.9 5.7 Br (positions 4,6), dibromoacetyl
Ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-... C19H16BrFO4 425.2 6.5 2-F-C6H4CH2O, Br
Methyl 5-bromo-7-hydroxy-6-methoxy-... C12H9BrO5 313.1 3.2 Br, OH, OCH3

Key Observations :

  • Lipophilicity (XLogP3) increases with halogenation and aromatic bulk (e.g., 4-chlorophenyl vs. hydroxyl).
  • Ethyl esters generally exhibit higher XLogP3 values than methyl esters due to longer alkyl chains .

Biological Activity

Methyl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features a benzofuran core with bromine and chlorine substitutions, which contribute to its biological activity. Its molecular formula is C19H16BrClO4C_{19}H_{16}BrClO_4, and it is characterized by the following structural elements:

ElementDescription
Benzofuran CoreProvides structural stability
Bromine and Chlorine AtomsEnhance binding affinity to biological targets
Methoxy GroupMay influence solubility and reactivity

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms (bromine and chlorine) can enhance the compound's lipophilicity, allowing for better membrane permeability and interaction with intracellular targets.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study:
A study reported an IC50 value of approximately 12 µM against MCF-7 cells, indicating potent cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

Research Findings:

  • Minimum Inhibitory Concentration (MIC): The MIC values ranged from 25 to 50 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity: Effective against Candida albicans with an MIC of 15 µg/mL .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of the bromine atom at position 6 and the methoxy group at position 5 are crucial for enhancing biological activity. Substituents on the phenyl ring also play a significant role in modulating potency.

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with related compounds is presented below:

CompoundAnticancer Activity (IC50 µM)Antimicrobial Activity (MIC µg/mL)
This compound12 (MCF-7)25 (S. aureus)
Doxorubicin0.5 (MCF-7)N/A
Ethyl 6-bromo-5-(4-chlorobenzyl)oxy15 (A549)30 (E. coli)

Q & A

Q. What computational tools predict the impact of substituents on the compound’s photophysical properties?

  • Time-dependent DFT (TD-DFT) with the B3LYP/6-311+G(d,p) basis set calculates UV-Vis spectra (λmax_{\text{max}} ~290 nm). Compare with experimental data (±5 nm tolerance) to validate solvatochromic effects .

Q. How to design a robust SAR study for optimizing antimicrobial activity?

  • Synthesize analogs with systematic substitutions (e.g., replacing 4-Cl with 4-CF3_3) and test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Use MIC assays with ciprofloxacin as a positive control (MIC = 0.5 μg/mL) .

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